molecular formula C8H5ClN2O5S B1317331 7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide CAS No. 23380-53-2

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide

Cat. No.: B1317331
CAS No.: 23380-53-2
M. Wt: 276.65 g/mol
InChI Key: OJRUZZLZXHSTAH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide is unique due to its specific combination of a benzoxazine ring and a sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-chloro-2,4-dioxo-1H-3,1-benzoxazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O5S/c9-4-2-5-3(1-6(4)17(10,14)15)7(12)16-8(13)11-5/h1-2H,(H,11,13)(H2,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRUZZLZXHSTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539051
Record name 7-Chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23380-53-2
Record name 7-Chloro-1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-6-sulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide
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Record name 7-Chloro-6-sulfamoylisatoic anhydride
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